Class-Level Anticancer Potency Benchmark: Imidazo[1,2-a]pyridine Amide IC₅₀ Range Against MCF-7 Breast Cancer Cells
While direct IC₅₀ data for CAS 1798514-44-9 are not yet reported in the peer‑reviewed literature, the imidazo[1,2-a]pyridine amide class exhibits potent antiproliferative activity. The structurally related amide derivative compound 14j demonstrated an IC₅₀ of 0.021 ± 0.0012 µM against MCF-7 breast cancer cells, 0.95 ± 0.039 µM against MDA-MB-231 cells, 0.091 ± 0.0053 µM against A549 lung cancer cells, and 0.24 ± 0.032 µM against DU-145 prostate cancer cells in MTT assays using etoposide as the reference drug [1]. This establishes a class‑wide potency floor for procurement decision‑making.
| Evidence Dimension | Antiproliferative IC₅₀ against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | Not yet reported in the public domain |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine amide compound 14j: IC₅₀ = 0.021 µM (MCF-7); Etoposide (reference): IC₅₀ ~0.1–1 µM range typical in this assay format |
| Quantified Difference | Class IC₅₀ range spans 0.021 µM to >1.0 µM (>45‑fold); specific value for CAS 1798514-44-9 pending experimental determination |
| Conditions | MTT assay, 48 h incubation, MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), DU-145 (prostate) cell lines |
Why This Matters
Establishes that the imidazo[1,2-a]pyridine amide class achieves single‑digit nanomolar IC₅₀ values, providing a potency benchmark for screening prioritization and procurement decisions when target‑specific data are absent.
- [1] Rani, C.S., et al. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Medicinal Chemistry Research 30, 74–83 (2021). DOI: 10.1007/s00044-020-02638-w. View Source
